![molecular formula C22H33Cl2N3O2 B13444914 trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)
trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester is a chemical compound known for its applications in medicinal chemistry. It is commonly associated with the synthesis of Cariprazine, an atypical antipsychotic drug used for the treatment of schizophrenia and bipolar disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester involves multiple steps. One common method includes the reaction of 2,3-dichlorophenylpiperazine with trans-4-(2-aminoethyl)cyclohexanol under specific conditions to form the intermediate compound. This intermediate is then reacted with isopropyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Key component in the synthesis of Cariprazine, an antipsychotic drug used to treat mental health disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester involves its interaction with specific molecular targets. In the case of Cariprazine, it acts as a partial agonist at dopamine D2 and D3 receptors, modulating neurotransmitter activity in the brain. This helps to alleviate symptoms of schizophrenia and bipolar disorder by balancing dopamine levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cariprazine: An antipsychotic drug with similar chemical structure and therapeutic effects.
Desmethyl Cariprazine: A derivative of Cariprazine with slightly different pharmacological properties.
Other Piperazine Derivatives: Compounds with similar piperazine core structure but different substituents, leading to varied biological activities.
Uniqueness
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester is unique due to its specific combination of functional groups and its role as a key intermediate in the synthesis of Cariprazine. Its ability to modulate dopamine receptors makes it particularly valuable in the treatment of mental health disorders .
Eigenschaften
Molekularformel |
C22H33Cl2N3O2 |
|---|---|
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
propan-2-yl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C22H33Cl2N3O2/c1-16(2)29-22(28)25-18-8-6-17(7-9-18)10-11-26-12-14-27(15-13-26)20-5-3-4-19(23)21(20)24/h3-5,16-18H,6-15H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
WZSUCHUYLQMKGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
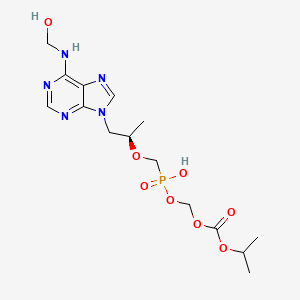
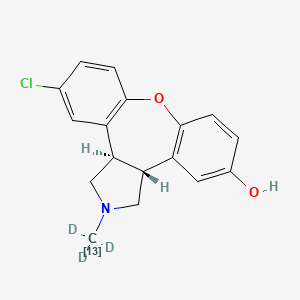
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
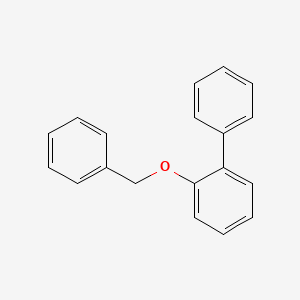
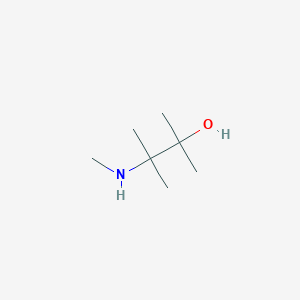
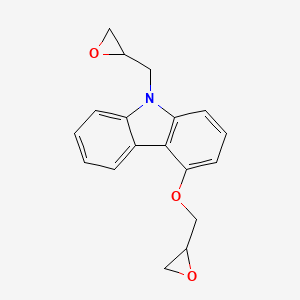
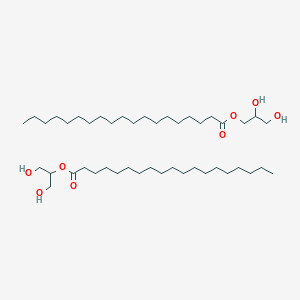
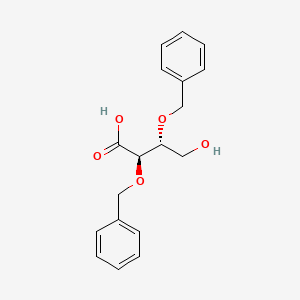

![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)
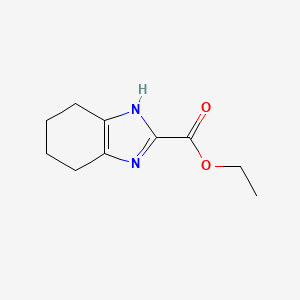
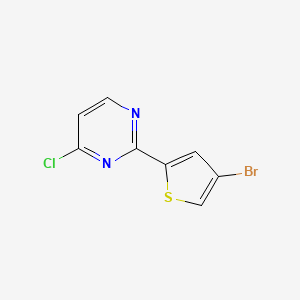
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
